molecular formula C14H11Cl2F2NO3S B10968307 2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide

2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide

Cat. No.: B10968307
M. Wt: 382.2 g/mol
InChI Key: XWVXOKXCPHQLKP-UHFFFAOYSA-N
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Description

2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE is a complex organic compound known for its unique chemical properties and applications in various scientific fields. This compound is characterized by the presence of chlorine, fluorine, and sulfonamide groups, which contribute to its reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE typically involves multiple steps, including chlorination, sulfonation, and difluoromethylation. The process begins with the chlorination of a suitable aromatic precursor, followed by sulfonation to introduce the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions is crucial to achieve efficient production. Safety measures are also essential due to the handling of reactive intermediates and hazardous chemicals .

Chemical Reactions Analysis

Types of Reactions

2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-DICHLORO-N-[4-(DIFLUOROMETHOXY)-2-METHYLPHENYL]-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Properties

Molecular Formula

C14H11Cl2F2NO3S

Molecular Weight

382.2 g/mol

IUPAC Name

2,5-dichloro-N-[4-(difluoromethoxy)-2-methylphenyl]benzenesulfonamide

InChI

InChI=1S/C14H11Cl2F2NO3S/c1-8-6-10(22-14(17)18)3-5-12(8)19-23(20,21)13-7-9(15)2-4-11(13)16/h2-7,14,19H,1H3

InChI Key

XWVXOKXCPHQLKP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC(F)F)NS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

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